molecular formula C12H15N3O5S B5135879 1-[(3-nitrophenyl)sulfonyl]-4-piperidinecarboxamide

1-[(3-nitrophenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5135879
M. Wt: 313.33 g/mol
InChI Key: JDUSKDDXXNCKHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxamide involves multiple steps, including the coupling of specific sulfonyl chlorides with piperidine under controlled conditions. Khalid et al. (2013) described a method for synthesizing O-substituted derivatives of related compounds by reacting benzenesulfonyl chloride with piperidine, followed by substitution at the oxygen atom with different electrophiles, showcasing a similar approach that might be applied to synthesize the compound (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxamide and its derivatives can be characterized through various spectroscopic techniques. For example, Aydinli et al. (2010) used single-crystal X-ray diffraction to determine the crystal structures of related compounds, highlighting the importance of such techniques in understanding the geometric configuration and molecular interactions (Aydinli et al., 2010).

Chemical Reactions and Properties

The reactivity of 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxamide can be explored through its chemical reactions. Liu et al. (2006) reported the high-yielding synthesis of derivatives via key reactions, indicating the compound's versatility in forming various structurally diverse derivatives (Liu et al., 2006).

Physical Properties Analysis

The physical properties of 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxamide, such as solubility, melting point, and crystal structure, are crucial for its application in different fields. The analysis by Smith and Wermuth (2010) of similar compounds provides insights into how such properties might be determined and their significance in the compound's utility (Smith & Wermuth, 2010).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other compounds, stability under various conditions, and degradation pathways, is essential for the application of 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxamide in scientific research. The work by Muto et al. (1988) on the synthesis and pharmacological activity of stereoisomers of related compounds provides a basis for understanding these aspects (Muto et al., 1988).

properties

IUPAC Name

1-(3-nitrophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S/c13-12(16)9-4-6-14(7-5-9)21(19,20)11-3-1-2-10(8-11)15(17)18/h1-3,8-9H,4-7H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUSKDDXXNCKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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